ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate
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Overview
Description
Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate, also known as ethyl 5-carboxy-2-ethoxycarbonyl-2H-pyran-4-one, is a chemical compound with a molecular formula of C11H12O5. It is commonly used as a starting material for the synthesis of various pharmaceuticals and agrochemicals.
Mechanism Of Action
The mechanism of action of Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate is not well understood. However, it is believed to exert its pharmacological effects through the inhibition of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical And Physiological Effects
Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been shown to exhibit antitumor and antihypertensive activities.
Advantages And Limitations For Lab Experiments
One of the main advantages of using Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate in lab experiments is its versatility. It can be easily synthesized and used as a starting material for the synthesis of various drugs and agrochemicals. However, one of the main limitations of using Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate in lab experiments is its potential toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the research and development of Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate. One direction is to explore its potential as a treatment for various diseases, including cancer and hypertension. Another direction is to investigate its potential as a starting material for the synthesis of new and improved drugs and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and potential side effects.
Synthesis Methods
Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate can be synthesized through a multi-step process. The first step involves the reaction of ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate acetoacetate with ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate chloroformate to yield ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate 2-chloro-2-oxoacetate. The second step involves the reaction of ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate 2-chloro-2-oxoacetate with ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate acetoacetate in the presence of sodium ethoxide to yield ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate 4-ethoxy-2-oxo-2H-pyran-5-carboxylate.
Scientific Research Applications
Ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate has been extensively studied for its potential applications in the pharmaceutical and agrochemical industries. It has been used as a starting material for the synthesis of various drugs, including antihypertensive agents, anti-inflammatory agents, and antitumor agents. It has also been used as a key intermediate in the synthesis of various agrochemicals, including insecticides and herbicides.
properties
CAS RN |
127351-39-7 |
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Product Name |
ethyl 4-ethoxy-2-oxo-2H-pyran-5-carboxylate |
Molecular Formula |
C10H12O5 |
Molecular Weight |
212.2 g/mol |
IUPAC Name |
ethyl 4-ethoxy-6-oxopyran-3-carboxylate |
InChI |
InChI=1S/C10H12O5/c1-3-13-8-5-9(11)15-6-7(8)10(12)14-4-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
GMNZGPFSYFOSPY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=O)OC=C1C(=O)OCC |
Canonical SMILES |
CCOC1=CC(=O)OC=C1C(=O)OCC |
synonyms |
2H-Pyran-5-carboxylicacid,4-ethoxy-2-oxo-,ethylester(9CI) |
Origin of Product |
United States |
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